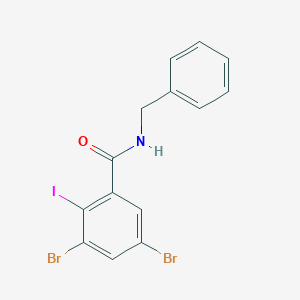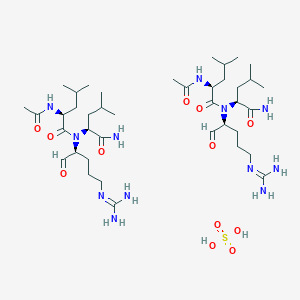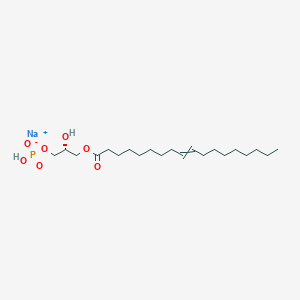
N-benzyl-3,5-dibromo-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,5-dibromo-2-iodobenzamide is an organic compound with the molecular formula C14H10Br2INO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,5-dibromo-2-iodobenzamide typically involves the following steps:
Bromination: The starting material, 2-iodobenzamide, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid. This results in the formation of 3,5-dibromo-2-iodobenzamide.
Benzylation: The dibromo-iodobenzamide is then reacted with benzyl chloride (C7H7Cl) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-3,5-dibromo-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,5-dibromo-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes involving halogenated aromatic compounds.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of N-benzyl-3,5-dibromo-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-iodobenzamide: Similar structure but lacks the bromine substituents.
3,5-dibromo-2-iodobenzamide: Lacks the benzyl group.
N-benzyl-3,5-dibromobenzamide: Lacks the iodine substituent.
Uniqueness: N-benzyl-3,5-dibromo-2-iodobenzamide is unique due to the presence of both bromine and iodine substituents along with the benzyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H10Br2INO |
|---|---|
Molekulargewicht |
494.95 g/mol |
IUPAC-Name |
N-benzyl-3,5-dibromo-2-iodobenzamide |
InChI |
InChI=1S/C14H10Br2INO/c15-10-6-11(13(17)12(16)7-10)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
POOQLLMYBNIJPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)

![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)

![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)

![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)

